![molecular formula C5H7N3S B3046480 1-methyl-1H-Pyrazole-5-carbothioamide CAS No. 1246548-87-7](/img/structure/B3046480.png)
1-methyl-1H-Pyrazole-5-carbothioamide
Overview
Description
1-Methyl-1H-Pyrazole-5-carbothioamide is a chemical compound with the molecular formula C4H6N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1H-Pyrazole-1-Carbothioamide derivatives, including 1-methyl-1H-Pyrazole-5-carbothioamide, has been described in various studies. One method involves a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes at 60-70°C . This protocol offers several advantages, including high yields of products, a wide range of substrates, a simple procedure, and a short reaction time .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-Pyrazole-5-carbothioamide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds, including 1-methyl-1H-Pyrazole-5-carbothioamide, are known to participate in various chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
COX-2 Inhibitors
1H-Pyrazole-1-Carbothioamide derivatives, including “1-methyl-1H-Pyrazole-5-carbothioamide”, have been studied as COX-2 inhibitors . COX-2 is an enzyme responsible for the formation of inflammatory prostaglandins . Selective COX-2 inhibitors are among the most commonly used drugs, but many have undesirable side effects . Therefore, the search for novel selective COX-2 inhibitors is urgently required .
Antimicrobial Potential
Halogenated derivatives of pyrazole, including “1-methyl-1H-Pyrazole-5-carbothioamide”, have been constructed and screened for their antimicrobial potential .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to “1-methyl-1H-Pyrazole-5-carbothioamide”, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The same compound was also evaluated for its antimalarial activity .
Suppression of Osteogenesis
Aryl hydrocarbon receptor suppresses the osteogenesis of mesenchymal stem cells in collagen-induced arthritic mice through the inhibition of β-catenin . “1-methyl-1H-Pyrazole-5-carbothioamide” could potentially be used in this context.
Fluorescent Properties
Pyrazole derivatives are known for their fluorescent properties . “1-methyl-1H-Pyrazole-5-carbothioamide”, being a pyrazole derivative, could potentially be used in applications requiring fluorescence.
Mechanism of Action
Target of Action
1-Methyl-1H-Pyrazole-5-carbothioamide primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of pro-inflammatory prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound interacts with COX-2 by inhibiting its activity . This inhibition blocks the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The primary biochemical pathway affected by 1-Methyl-1H-Pyrazole-5-carbothioamide is the prostaglandin synthesis pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
Like other pyrazole derivatives, it is expected to have good bioavailability
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes 1-Methyl-1H-Pyrazole-5-carbothioamide potentially useful in the treatment of conditions characterized by inflammation and pain.
Action Environment
The efficacy and stability of 1-Methyl-1H-Pyrazole-5-carbothioamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . More research is needed to fully understand these influences.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylpyrazole-3-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFCSPJEZVQHNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286496 | |
Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-Pyrazole-5-carbothioamide | |
CAS RN |
1246548-87-7 | |
Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246548-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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